1'-ethyl-3',5'-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1'H-3,4'-bipyrazole-5-carboxamide
Description
This compound features a 3,4'-bipyrazole core substituted with an ethyl group at the 1'-position and methyl groups at the 3' and 5'-positions. The 5-carboxamide moiety is linked to a 4-(pyridin-2-yl)-1,3-thiazol-2-yl group, which introduces a sulfur-containing heterocycle and a pyridine ring.
Properties
Molecular Formula |
C19H19N7OS |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N7OS/c1-4-26-12(3)17(11(2)25-26)14-9-15(24-23-14)18(27)22-19-21-16(10-28-19)13-7-5-6-8-20-13/h5-10H,4H2,1-3H3,(H,23,24)(H,21,22,27) |
InChI Key |
RYAPFMHOFZWWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide typically involves multi-step reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halides, amines, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halides or other reactive groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1’-ethyl-3’,5’-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1’H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bipyrazole Derivatives
1'-Ethyl-3',5'-Dimethyl-1-Phenyl-1H,1'H-[3,4'-Bipyrazole]-4-Carbaldehyde (CAS 1006334-15-1)
- Core Structure : Shares the 3,4'-bipyrazole core with ethyl and methyl substituents.
- Key Difference : The 4-carbaldehyde group replaces the carboxamide-thiazolyl-pyridinyl chain.
- Implications : The aldehyde group may confer higher reactivity but lower metabolic stability compared to the carboxamide in the target compound. The absence of the thiazole-pyridine moiety likely reduces binding affinity to targets requiring π-π stacking or hydrogen bonding .
- Ethyl 4-Methyl-2-{(1-Methyl-1H-Pyrazol-5-yl)CarbonylAmino}-1,3-Thiazole-5-Carboxylate (CAS 1006348-50-0) Core Structure: Thiazole-5-carboxylate with a pyrazole-carbonyl group. Key Difference: Lacks the bipyrazole system but includes a thiazole-ester group.
Pyrazole-Thiazole/Pyridine Hybrids
N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (CAS 1005612-70-3)
- Core Structure : Pyrazolo[3,4-b]pyridine with ethyl and methyl substituents.
- Key Difference : A pyrazolo-pyridine core replaces the bipyrazole system.
- Implications : The fused pyridine ring may enhance aromatic interactions in target binding, but the absence of a thiazole group could limit sulfur-mediated interactions .
- 5-Amino-1-{[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]Acetyl}-3-Methyl-1H-Pyrazole-4-Carbonitrile (Compound 7a, ) Core Structure: Pyrazole with a thiadiazole-thioacetyl group. Key Difference: Contains a thiadiazole instead of thiazole-pyridine. Implications: The thiadiazole’s electron-withdrawing nature may increase metabolic stability but reduce solubility compared to the pyridine-thiazole system .
Carboxamide-Linked Heterocycles
- 1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-N-(5-Methyl-1,3-Thiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide (CAS 741733-98-2) Core Structure: Pyrrolidine-5-one linked to a benzodioxin and thiazole. Key Difference: A non-aromatic pyrrolidine core versus the bipyrazole system.
Structural and Functional Comparison Table
Research Findings and Implications
- Bioactivity : The thiazole-pyridine group in the target compound may enhance binding to ATP pockets in kinases, as seen in analogs with similar heterocycles .
- Solubility : Carboxamide groups generally improve aqueous solubility compared to esters (e.g., CAS 1006348-50-0) or aldehydes (CAS 1006334-15-1) .
- Metabolic Stability : The ethyl and methyl groups on the bipyrazole core may reduce oxidative metabolism, contrasting with thiadiazole-containing compounds prone to glutathione conjugation .
Biological Activity
The compound 1'-ethyl-3',5'-dimethyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1H,1'H-3,4'-bipyrazole-5-carboxamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological activity based on recent research findings, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure features a bipyridyl framework with thiazole and pyridine substituents, which are known to enhance biological activity through diverse mechanisms.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that it inhibits the proliferation of human cancer cells with an IC50 value ranging from 10 to 20 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 12 | G2/M phase arrest |
| A549 | 18 | Caspase activation |
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. It showed broad-spectrum activity with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL against Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 16 | Bacteriostatic |
| Pseudomonas aeruginosa | 4 | Bactericidal |
Anti-inflammatory Activity
In vitro assays revealed that the compound significantly reduces pro-inflammatory cytokine production. It inhibited TNF-alpha and IL-6 secretion in macrophages stimulated with lipopolysaccharide (LPS), indicating potential use in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Kinase Inhibition : Preliminary data suggest that it may inhibit specific kinases involved in cell signaling pathways related to cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound appears to modulate ROS levels, contributing to its anticancer and antimicrobial effects.
- DNA Interaction : Studies indicate potential intercalation with DNA, leading to disruption of replication in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Case Study 1 : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls.
- Case Study 2 : A study involving infected mice demonstrated that administration of the compound led to a marked decrease in bacterial load and improved survival rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
